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Compound of Interest

Compound Name:
6-Methoxy-1,2,3,4-

tetrahydrocarbazole

Cat. No.: B178529 Get Quote

Technical Guide: 6-Methoxy-1,2,3,4-
tetrahydrocarbazole
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methoxy-1,2,3,4-
tetrahydrocarbazole, a heterocyclic compound of interest in medicinal chemistry. This

document details its chemical and physical properties, experimental protocols for its synthesis

and analysis, and discusses its potential biological activities.

Core Data Summary
The fundamental properties of 6-Methoxy-1,2,3,4-tetrahydrocarbazole are summarized in the

table below. These computed values provide a foundational understanding of the molecule's

characteristics.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b178529?utm_src=pdf-interest
https://www.benchchem.com/product/b178529?utm_src=pdf-body
https://www.benchchem.com/product/b178529?utm_src=pdf-body
https://www.benchchem.com/product/b178529?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b178529?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C₁₃H₁₅NO PubChem[1]

Molecular Weight 201.26 g/mol PubChem[1]

IUPAC Name
6-methoxy-2,3,4,9-tetrahydro-

1H-carbazole
PubChem[1]

CAS Number 13070-45-6 Advanced Biochemicals[2]

Monoisotopic Mass 201.115364102 Da PubChem[1]

Topological Polar Surface Area 25 Å² PubChem[1]

Complexity 231 PubChem[1]

Hydrogen Bond Donor Count 1 PubChem[1]

Hydrogen Bond Acceptor

Count
2 PubChem[1]

Rotatable Bond Count 1 PubChem[1]

XLogP3 3.2 PubChem[1]

Synthesis and Experimental Protocols
The most common and effective method for synthesizing the tetrahydrocarbazole core is the

Fischer indole synthesis.[3][4] This reaction involves the acid-catalyzed condensation of a

substituted phenylhydrazine with a ketone.

Fischer Indole Synthesis of 6-Methoxy-1,2,3,4-
tetrahydrocarbazole
This protocol outlines the synthesis of 6-Methoxy-1,2,3,4-tetrahydrocarbazole from 4-

methoxyphenylhydrazine and cyclohexanone.[3]

Materials:

4-Methoxyphenylhydrazine hydrochloride
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Cyclohexanone

Glacial acetic acid

Methanol or Ethanol (for recrystallization)

Ice-cold water

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux

condenser, dissolve 4-methoxyphenylhydrazine hydrochloride (1 equivalent) in glacial acetic

acid.

Addition of Ketone: To the stirring solution, add cyclohexanone (1.1 equivalents) dropwise at

room temperature.

Reflux: Heat the reaction mixture to reflux (typically around 125-130°C) with continuous

stirring.[5]

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography

(TLC). The reaction is generally complete within 1-3 hours.[6]

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

Slowly pour the reaction mixture into a beaker of ice-cold water while stirring.

Isolation: The crude 6-Methoxy-1,2,3,4-tetrahydrocarbazole will precipitate as a solid.

Collect the product by vacuum filtration.

Purification: Wash the crude product with cold water, followed by a small amount of cold

methanol to remove impurities. For further purification, the product can be recrystallized from

methanol or ethanol.

Drying: Dry the purified product under vacuum.
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Fischer Indole Synthesis Workflow

Analytical Protocols
To ensure the purity and confirm the identity of the synthesized 6-Methoxy-1,2,3,4-
tetrahydrocarbazole, several analytical techniques are employed.

Purity Determination by High-Performance Liquid
Chromatography (HPLC)
Instrumentation:

HPLC system with a UV detector

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Method:

Mobile Phase: A gradient of acetonitrile and water, often with 0.1% formic acid.[7]

Flow Rate: 1.0 mL/min.

Detection: UV detection at a wavelength with significant absorbance (e.g., 254 nm or 280

nm).[7]
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Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile

(~1 mg/mL) and dilute to a working concentration (~0.1 mg/mL) with the mobile phase.

Analysis: Inject the sample and analyze the resulting chromatogram. Purity is determined by

the area percentage of the main peak relative to the total area of all peaks.[7]

Identity Confirmation by Gas Chromatography-Mass
Spectrometry (GC-MS)
Instrumentation:

Gas chromatograph coupled to a mass spectrometer.

Non-polar capillary column (e.g., HP-5ms).

Method:

Carrier Gas: Helium at a constant flow of ~1 mL/min.

Injector Temperature: 250°C.

Oven Program: Start at a suitable temperature (e.g., 100°C), then ramp up to a higher

temperature (e.g., 250°C).

Ionization: Electron Ionization (EI) at 70 eV.

Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl

acetate (~1 mg/mL).

Analysis: The purity can be estimated by the area percentage of the main peak in the total

ion chromatogram (TIC). The identity is confirmed by comparing the mass spectrum of the

main peak with a reference spectrum.

Structural Elucidation by Nuclear Magnetic Resonance
(NMR) Spectroscopy
Instrumentation:
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High-field NMR spectrometer (e.g., 400 MHz or higher).

Method:

Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃)

containing tetramethylsilane (TMS) as an internal standard.[8]

Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and

integration of the peaks are used to elucidate and confirm the molecular structure. For 6-
Methoxy-1,2,3,4-tetrahydrocarbazole, characteristic signals for the methoxy group,

aromatic protons, and aliphatic protons of the tetrahydrocarbazole core are expected.

Biological Activity and Potential Applications
Tetrahydrocarbazole derivatives are a class of compounds known for a wide range of

pharmacological activities, including anticancer, antibacterial, and neuroprotective effects.[9]

[10]

Anticancer Activity
Derivatives of the tetrahydrocarbazole scaffold have been identified as potent anticancer

agents.[5] Their mechanisms of action often involve the inhibition of cellular machinery crucial

for cancer cell proliferation and survival, such as protein kinases and topoisomerases. Some

derivatives have also been shown to induce programmed cell death (apoptosis) and cause cell

cycle arrest in various cancer cell lines.[5] The presence and position of substituents, such as a

methoxy group, can significantly influence the cytotoxic potency and selectivity.[5]

Experimental Protocol: MTT Assay for Cytotoxicity
Screening
A common method to assess the in vitro anticancer activity of a compound is the MTT assay.

Procedure:

Cell Seeding: Plate cancer cells in a 96-well plate at a specific density (e.g., 5,000-10,000

cells/well) and incubate for 24 hours.[5]
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Compound Treatment: Treat the cells with serial dilutions of 6-Methoxy-1,2,3,4-
tetrahydrocarbazole and incubate for 48-72 hours. Include appropriate controls.[5]

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 4 hours.

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan

crystals.

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)

using a microplate reader. The absorbance is proportional to the number of viable cells.
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Workflow for In Vitro Cytotoxicity Screening (MTT Assay)
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Neuroprotective Activity
The tetrahydrocarbazole scaffold is also a key component in compounds designed to combat

neurodegenerative diseases.[5] A primary strategy involves the inhibition of

acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. By

inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is

associated with improved cognitive function.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 6-Methoxy-1,2,3,4-tetrahydrocarbazole | C13H15NO | CID 10798130 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. 6-Methoxy-1,2,3,4-tetrahydrocarbazole - Advanced Biochemicals
[advancedbiochemicals.com]

3. wjarr.com [wjarr.com]

4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances
(RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

5. benchchem.com [benchchem.com]

6. Organic Syntheses Procedure [orgsyn.org]

7. benchchem.com [benchchem.com]

8. benchchem.com [benchchem.com]

9. wjarr.com [wjarr.com]

10. benchchem.com [benchchem.com]

To cite this document: BenchChem. [Molecular weight and formula of 6-Methoxy-1,2,3,4-
tetrahydrocarbazole.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b178529#molecular-weight-and-formula-of-6-methoxy-
1-2-3-4-tetrahydrocarbazole]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_7_Methoxy_2_3_4_9_tetrahydro_1H_carbazole_in_Medicinal_Chemistry.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_7_Methoxy_2_3_4_9_tetrahydro_1H_carbazole_in_Medicinal_Chemistry.pdf
https://www.benchchem.com/product/b178529?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/6-Methoxy-1_2_3_4-tetrahydrocarbazole
https://pubchem.ncbi.nlm.nih.gov/compound/6-Methoxy-1_2_3_4-tetrahydrocarbazole
https://advancedbiochemicals.com/product/6-methoxy-1234-tetrahydrocarbazole/
https://advancedbiochemicals.com/product/6-methoxy-1234-tetrahydrocarbazole/
https://wjarr.com/sites/default/files/WJARR-2021-0754.pdf
https://pubs.rsc.org/en/content/articlehtml/2017/ra/c7ra10716a
https://pubs.rsc.org/en/content/articlehtml/2017/ra/c7ra10716a
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_7_Methoxy_2_3_4_9_tetrahydro_1H_carbazole_in_Medicinal_Chemistry.pdf
http://www.orgsyn.org/demo.aspx?prep=V78P0036
https://www.benchchem.com/pdf/Assessing_the_Purity_of_Synthesized_7_Methoxy_2_3_4_9_tetrahydro_1H_carbazole_A_Comparative_Guide.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Characterization_of_7_methoxy_2_3_4_9_tetrahydro_1H_carbazole.pdf
https://wjarr.com/sites/default/files/WJARR-2024-0935.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_7_Methoxy_2_3_4_9_tetrahydro_1H_carbazole_as_a_Synthetic_Intermediate.pdf
https://www.benchchem.com/product/b178529#molecular-weight-and-formula-of-6-methoxy-1-2-3-4-tetrahydrocarbazole
https://www.benchchem.com/product/b178529#molecular-weight-and-formula-of-6-methoxy-1-2-3-4-tetrahydrocarbazole
https://www.benchchem.com/product/b178529#molecular-weight-and-formula-of-6-methoxy-1-2-3-4-tetrahydrocarbazole
https://www.benchchem.com/product/b178529#molecular-weight-and-formula-of-6-methoxy-1-2-3-4-tetrahydrocarbazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b178529?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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